Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate

Medicinal Chemistry Lipophilicity Structural Analoging

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate (CAS 84962-54-9) is a synthetic, chiral, non-natural amino acid derivative with the molecular formula C14H16FNO4 and a molecular weight of 281.28 g/mol. It features a 4-fluorophenyl group, a formamido moiety, and a 3-oxoalaninate ester backbone, classifying it as a specialized research intermediate.

Molecular Formula C14H16FNO4
Molecular Weight 281.28 g/mol
CAS No. 84962-54-9
Cat. No. B12685300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate
CAS84962-54-9
Molecular FormulaC14H16FNO4
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=O)N(C=O)C(C)C1=CC=C(C=C1)F
InChIInChI=1S/C14H16FNO4/c1-3-20-14(19)13(8-17)16(9-18)10(2)11-4-6-12(15)7-5-11/h4-10,13H,3H2,1-2H3/t10?,13-/m0/s1
InChIKeyBFUFOHMVMTXWGL-HQVZTVAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate (CAS 84962-54-9) – A Key Fluorinated Building Block


Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate (CAS 84962-54-9) is a synthetic, chiral, non-natural amino acid derivative with the molecular formula C14H16FNO4 and a molecular weight of 281.28 g/mol . It features a 4-fluorophenyl group, a formamido moiety, and a 3-oxoalaninate ester backbone, classifying it as a specialized research intermediate [1]. Its primary value proposition for scientific procurement lies in its structural specificity as a complex chiral synthon, distinguishing it from simpler alaninate derivatives and making it a candidate for advanced medicinal chemistry and asymmetric synthesis applications where precise molecular geometry and functional group tolerance are critical.

Why Generic Substitution Fails: The Structural Uniqueness of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate


In-class compounds cannot be simply interchanged for Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate. This compound is distinct from its closest commercially listed analog, Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate (CAS 83763-26-2), by the presence of a single, strategically placed fluorine atom on the phenyl ring . This seemingly minor structural difference is fundamental in fields like medicinal chemistry, where fluorine substitution is a standard tactic to modulate a molecule's metabolic stability, lipophilicity, and target binding affinity. The non-fluorinated analog possesses a different molecular weight, computed LogP, and polarity , meaning it cannot serve as a direct chemical or biological proxy. This specific fluorinated pattern is therefore a non-substitutable requirement for research programs designed around its unique structure.

Quantitative Differential Evidence Guide: Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate vs. Analogs


Impact of 4-Fluoro Substitution on Physicochemical Properties

A direct comparison with its non-fluorinated analog, Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate (CAS 83763-26-2), demonstrates the impact of the 4-fluoro substituent on key physicochemical parameters. The target fluoro compound has a higher molecular weight and, based on computed LogP data from different sources, appears to exhibit a lower lipophilicity (LogP 1.79 [1]) compared to the non-fluorinated analog (computed LogP 1.97 ). This difference is critical for modulating absorption, distribution, metabolism, and excretion (ADME) properties.

Medicinal Chemistry Lipophilicity Structural Analoging

Availability of a Validated, Scalable, and Mass-Spec Compatible HPLC Method

A specific reverse-phase HPLC method has been developed and documented for this target compound using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. The supplier notes the method is scalable for preparative separation and can be adapted for Mass-Spec detection by simply replacing phosphoric acid with formic acid [1]. This provides a concrete, ready-to-use analytical solution that is not explicitly available for all its analogs.

Analytical Chemistry Quality Control Preparative Chromatography

Confirmation of Stereochemical Identity as a Single (S)-Enantiomer

The IUPAC name for this CAS-registered compound defines it as the specific (2S)-enantiomer: ethyl (2S)-2-[1-(4-fluorophenyl)ethyl-formylamino]-3-oxopropanoate . This is a definitive structural differentiator from any racemic or opposite-enantiomer version that may be available. For any asymmetric synthesis or chiral pool approach, this absolute configuration is a non-negotiable specification.

Chiral Synthesis Stereochemistry Enantiomeric Purity

Optimal Application Scenarios for Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate (CAS 84962-54-9)


Asymmetric Synthesis of Fluorinated β-Amino Acid Derivatives

The compound's (2S) configuration and 3-oxoalaninate backbone make it a logical advanced intermediate for synthesizing fluorinated β-amino acids. These are essential building blocks for peptide mimetics and small molecule drugs. The quantifiable difference in LogP compared to the non-fluorinated analog (1.79 vs 1.97) [1] is a foundational rationale for selecting this compound, as the fluorine atom is expected to confer greater metabolic stability to downstream products.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery programs, this compound serves as a key probe in SAR studies focused on 4-fluorophenyl moieties. It allows for the direct evaluation of the effects of the 4-fluoro substitution relative to the unsubstituted phenyl analog. The documented HPLC method [2] provides a strong operational advantage, enabling rapid purity verification in multi-parallel synthesis without in-house method development.

Preparative Chromatography with Integrated Analytical Quality Control

Research groups requiring scalable purification and immediate MS compatibility benefit directly from the pre-developed HPLC protocol [2]. The method's straightforward adaptation from analytical to preparative scale and its MS-friendly modification streamlines workflows from synthesis to purification, a practical advantage that translates directly to shorter procurement cycles and reduced operational risk.

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